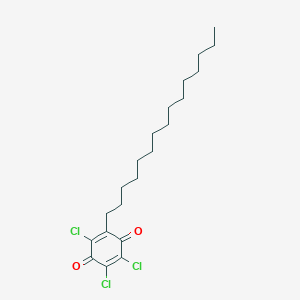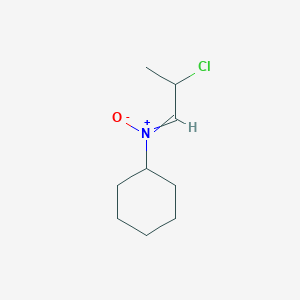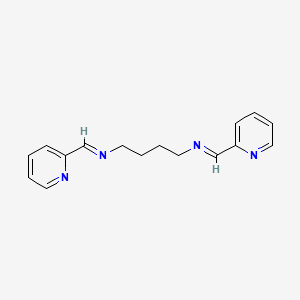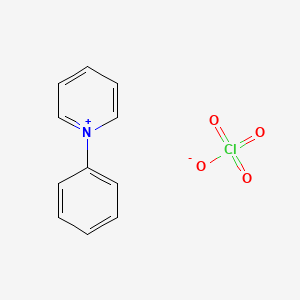
1-Phenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a phenyl group attached to the nitrogen atom of the pyridinium ring, with a perchlorate anion as the counterion
Méthodes De Préparation
The synthesis of 1-Phenylpyridin-1-ium perchlorate typically involves the reaction of pyridine with phenyl halides under specific conditions. One common method is the quaternization of pyridine with phenyl chloride in the presence of a suitable solvent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods for this compound may involve large-scale quaternization reactions using automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
1-Phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The phenyl group in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl group can yield nitrophenyl derivatives, while halogenation can produce halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-Phenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Phenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
1-Phenylpyridin-1-ium perchlorate can be compared with other pyridinium salts, such as:
1-Methylpyridin-1-ium perchlorate: Similar in structure but with a methyl group instead of a phenyl group.
1-Benzylpyridin-1-ium perchlorate: Contains a benzyl group, offering different reactivity and applications.
1-Ethylpyridin-1-ium perchlorate: Features an ethyl group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
51081-46-0 |
|---|---|
Formule moléculaire |
C11H10ClNO4 |
Poids moléculaire |
255.65 g/mol |
Nom IUPAC |
1-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C11H10N.ClHO4/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
PUFVQYQJGJRCMF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14665175.png)

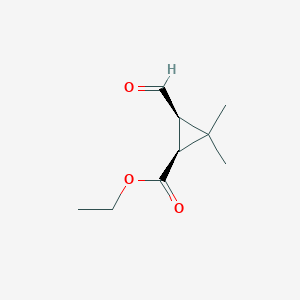


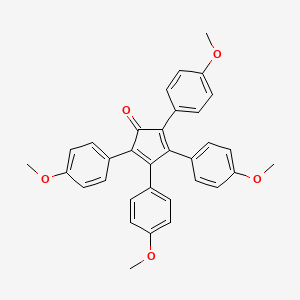


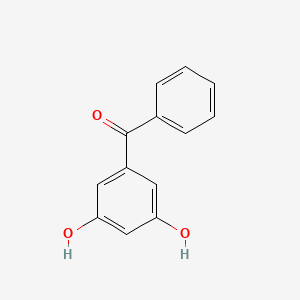
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)

